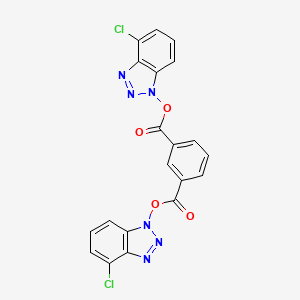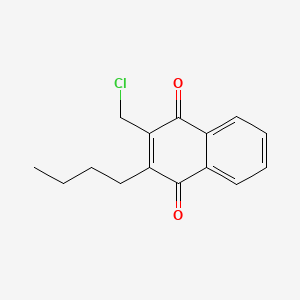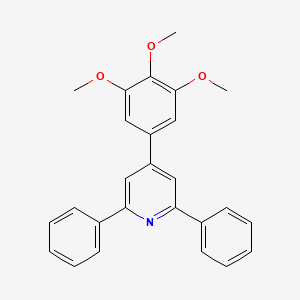
2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine: is a heterocyclic aromatic compound that features a pyridine ring substituted with two phenyl groups at the 2 and 6 positions and a 3,4,5-trimethoxyphenyl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine can be achieved through a multi-step process:
Starting Materials: Benzaldehyde, 3,4,5-trimethoxybenzaldehyde, and acetophenone.
Condensation Reaction: The initial step involves a condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide to form chalcone.
Cyclization: The chalcone undergoes cyclization with 3,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid to form the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of dihydropyridine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound has shown potential as a pharmacophore for the development of anti-cancer agents. The 3,4,5-trimethoxyphenyl group is known to interact with various biological targets, including tubulin and heat shock proteins, making it a valuable scaffold for drug design .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound can interact with heat shock proteins, thioredoxin reductase, and other enzymes, modulating their activity and contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent with a similar trimethoxyphenyl group.
Uniqueness
2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and the potential for developing novel therapeutic agents .
属性
CAS 编号 |
105686-76-8 |
|---|---|
分子式 |
C26H23NO3 |
分子量 |
397.5 g/mol |
IUPAC 名称 |
2,6-diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine |
InChI |
InChI=1S/C26H23NO3/c1-28-24-16-21(17-25(29-2)26(24)30-3)20-14-22(18-10-6-4-7-11-18)27-23(15-20)19-12-8-5-9-13-19/h4-17H,1-3H3 |
InChI 键 |
AIWVROSRLJYSLQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


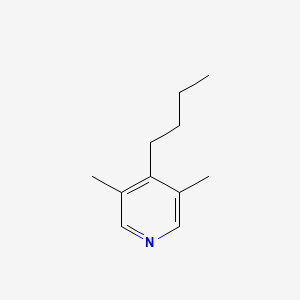
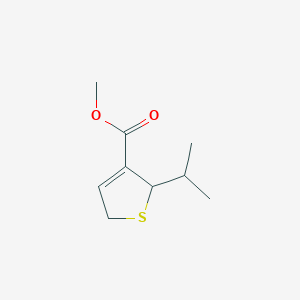

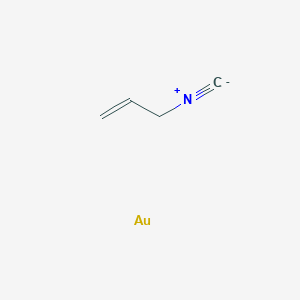
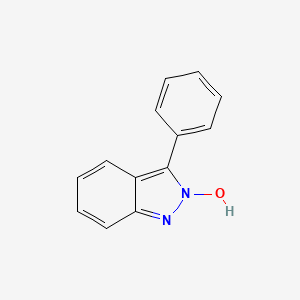
![2-[(4-Ethylhepta-1,6-diyn-4-yl)amino]phenol](/img/structure/B14322689.png)
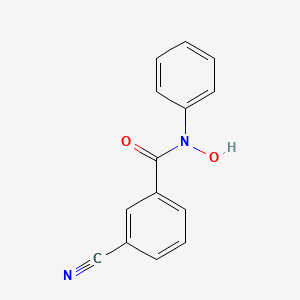

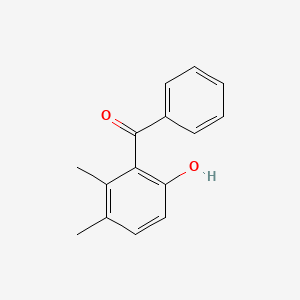
![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)


